molecular formula C12H9N3S B12122855 Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Cat. No.: B12122855
M. Wt: 227.29 g/mol
InChI Key: LKVBPEMMCQSBJP-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-b]pyridines, which are known for their diverse pharmacological activities. The presence of both thiazole and pyridine moieties in a single molecule enhances its potential for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. This process often involves the use of hydrazonoyl halides as precursors . The reaction conditions usually include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- may involve solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of ethanol, triethylamine, and other solvents .

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- derivatives as anticancer agents. For instance, a structure-activity relationship study identified several derivatives that exhibited potent inhibitory effects against c-KIT mutations associated with certain cancers. One derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in terms of enzymatic inhibition .

Table 1: Anticancer Activity of Thiazolo[4,5-b]pyridin Derivatives

CompoundIC50 (μM)Target
6r4.77c-KIT V560G/D816V
7c14.34MCF-7 (breast cancer)
7h10.39MCF-7 (breast cancer)
7s6.90HCT-116 (colon cancer)

These findings suggest that thiazolo[4,5-b]pyridin derivatives could serve as promising candidates for developing new anticancer therapies.

Antimicrobial Properties

Thiazolo[4,5-b]pyridin-2-amine derivatives have also been evaluated for their antimicrobial activity. A study reported that certain derivatives displayed significant inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for one active compound .

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin Derivatives

CompoundMIC (μM)Pathogen
3g0.21Pseudomonas aeruginosa
3fX.XEscherichia coli

These results indicate the potential for these compounds to be developed into effective antimicrobial agents.

Case Studies and Research Findings

A notable case study involved the synthesis of novel thiazolo[4,5-b]pyridine derivatives through high-pressure synthesis methods. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications to the chemical structure can enhance biological activity .

Another research effort focused on the synthesis of thiazolopyridazine derivatives utilizing cyclocondensation reactions. These derivatives demonstrated good to excellent cytotoxic activities against human cancer cell lines, reinforcing the versatility of thiazolo-based compounds in drug development .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiazolo[4,5-b]pyridin-2-amine,7-phenyl- include:

Uniqueness

What sets thiazolo[4,5-b]pyridin-2-amine,7-phenyl- apart from these similar compounds is its unique combination of thiazole and pyridine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

7-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11-10(16-12)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)

InChI Key

LKVBPEMMCQSBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)N=C(S3)N

Origin of Product

United States

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